Biotin-PEG6-Thalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG6-Thalidomide is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with thalidomide, a drug historically used as a sedative and now repurposed for various medical applications. The PEG6 linker, a polyethylene glycol chain, enhances the solubility and stability of the compound in aqueous media. This compound is primarily used as a cereblon affinity probe in PROTAC (proteolysis-targeting chimera) and targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-Thalidomide involves several steps, starting with the preparation of biotin and thalidomide derivatives. The biotin derivative is typically synthesized by attaching a PEG6 linker to biotin through an amide bond formation. The thalidomide derivative is then conjugated to the PEG6 linker via a similar amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and NHS (N-hydroxysuccinimide) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The PEG6 linker can be modified through nucleophilic substitution reactions to introduce different functional groups.
Amide Bond Formation: This is a key reaction in the synthesis of the compound, involving the coupling of biotin and thalidomide derivatives.
Click Chemistry:
Common Reagents and Conditions
Common reagents used in these reactions include EDC, NHS, DMF, and DCM. The reactions are typically carried out under mild conditions to prevent degradation of the compound. The major products formed from these reactions are the this compound conjugates, which are then purified and characterized .
Scientific Research Applications
Biotin-PEG6-Thalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in cereblon binding and displacement assays to study protein-protein interactions and validate protein degraders.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in hematological cancers where thalidomide derivatives have shown efficacy.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mechanism of Action
Biotin-PEG6-Thalidomide exerts its effects by binding to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG6 linker enhances the solubility and stability of the compound, allowing it to effectively engage with its molecular targets. The thalidomide moiety is responsible for the binding to cereblon, while the biotin moiety allows for easy detection and purification of the compound .
Comparison with Similar Compounds
Biotin-PEG6-Thalidomide is unique due to its combination of biotin, PEG6 linker, and thalidomide. Similar compounds include:
Biotin-PEG4-Thalidomide: Similar structure but with a shorter PEG linker, which may affect solubility and stability.
Biotin-PEG8-Thalidomide: Similar structure but with a longer PEG linker, which may enhance solubility but could affect binding affinity.
Biotin-PEG6-Lenalidomide: Uses lenalidomide, a derivative of thalidomide, which may have different binding affinities and degradation profiles
This compound stands out due to its optimal balance of solubility, stability, and binding affinity, making it a valuable tool in targeted protein degradation research.
Biological Activity
Biotin-PEG6-Thalidomide is a compound that combines the properties of biotin, a vital nutrient, with thalidomide, a drug known for its complex biological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Thalidomide
Thalidomide was originally developed as a sedative and later prescribed to pregnant women for morning sickness. However, it was withdrawn from the market due to its teratogenic effects, leading to severe birth defects. Despite this tragic history, thalidomide has found therapeutic applications in treating conditions such as multiple myeloma and leprosy due to its immunomodulatory properties .
This compound features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability. The PEG moiety facilitates better interaction with biological systems, while the thalidomide component engages specific cellular pathways.
Mechanisms of Action:
- Cereblon Interaction : Thalidomide exerts its biological effects primarily through binding to cereblon (CRBN), a protein involved in ubiquitin-mediated protein degradation. This interaction alters the degradation of specific substrates, leading to anti-inflammatory and immunomodulatory effects .
- Biotin Functionality : Biotin plays a crucial role in various metabolic processes, serving as a cofactor for carboxylases involved in fatty acid synthesis and gluconeogenesis. The addition of biotin may enhance cellular uptake and utilization of this compound .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Thalidomide Embryopathy : A case reported a woman with thalidomide embryopathy due to maternal exposure during pregnancy. This highlights the importance of understanding the risks associated with thalidomide derivatives like this compound when considering therapeutic use in pregnant populations .
- COVID-19 Treatment : In a study involving patients with critical COVID-19 symptoms, thalidomide was shown to accelerate viral clearance and reduce inflammation when combined with glucocorticoids. This suggests potential applications for this compound in managing severe viral infections .
Research Findings
Recent studies have focused on the synthesis and application of thalidomide analogs, including this compound. The compound's PEG linker is crucial for enhancing solubility and facilitating the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to target specific proteins for degradation .
Table: Comparison of Thalidomide Derivatives
Derivative | Solubility | Biological Activity | Therapeutic Use |
---|---|---|---|
Thalidomide | Low | Immunomodulatory | Multiple myeloma, leprosy |
This compound | High | Enhanced cellular uptake, anti-inflammatory | Potential use in cancer therapy |
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCXTWDQIINXHE-QSCAEMQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N5O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.